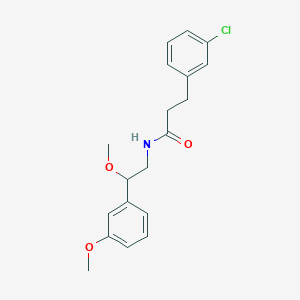
2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione” is a complex organic molecule. It contains a bromopropynyl group, which is a type of alkynyl group that contains a bromine atom . This suggests that the compound might be used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with bromopropynyl groups are often used in organic syntheses . They can participate in various reactions, including coupling reactions and substitutions .Chemical Reactions Analysis
Bromopropynyl compounds are known to be highly reactive . They can participate in various types of chemical reactions, including coupling reactions and substitutions .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Isoindoline-1,3-dione derivatives, including those structurally related to "2-(3-Bromo-2-propynyl)-1,3-dihydro-2H-isoindole-1,3-dione," have been extensively studied for their synthesis methods and structural characteristics. For instance, the synthesis and ring-opening polymerization of alkyne-functionalized glycolide towards biocompatible amphiphilic graft copolymers have been explored. This work demonstrates the versatility of isoindoline-1,3-dione derivatives in creating materials with potential applications in biomedical fields (Coumes et al., 2013).
Antimicrobial Applications
Research on isoindoline-1,3-dione derivatives has also shown promising antimicrobial properties. Studies have characterized the structure and antimicrobial activities of specific isoindoline-1,3-diones, highlighting their potential as leads for developing new antimicrobial agents (Ghabbour & Qabeel, 2016). Another study explored the synthesis, characterization, and antimicrobial screening of 1,3-dione and its metal complexes, further emphasizing the antimicrobial potential of these compounds (Sampal et al., 2018).
Green Chemistry and Catalysis
The development of greener synthetic methods for isoindoline-1,3-dione derivatives is another area of focus. One study presented an efficient green catalytic system for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash. This approach highlights the environmental benefits of using bio-waste as a catalyst in organic synthesis, offering an alternative method for bio-waste management and avoiding the use of harmful reagents (Journal et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-bromoprop-2-ynyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBFOSRHYIGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2760826.png)
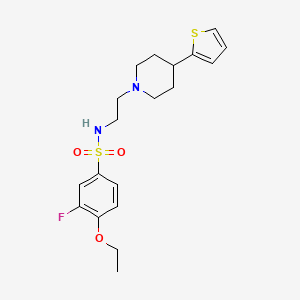
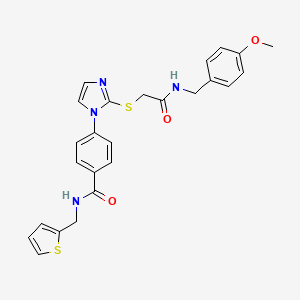
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2760831.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)
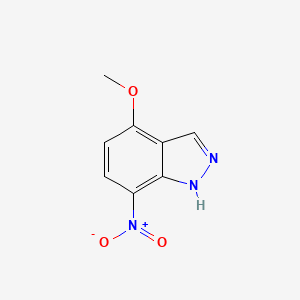

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2760844.png)
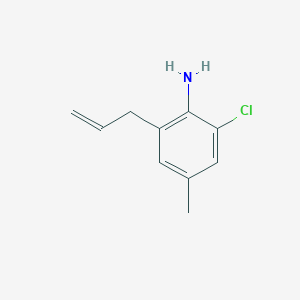
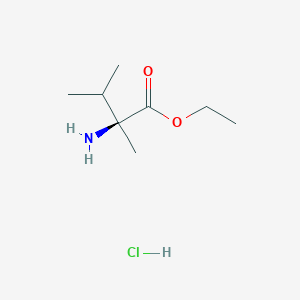
![12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B2760847.png)
